2-[(4-cyclopropanecarbonylpiperazin-1-yl)methyl]-5-methoxy-1H-1,3-benzodiazole
Description
2-[(4-cyclopropanecarbonylpiperazin-1-yl)methyl]-5-methoxy-1H-1,3-benzodiazole is a benzodiazole derivative featuring a 5-methoxy-substituted benzodiazole core linked via a methyl group to a 4-cyclopropanecarbonylpiperazine moiety. This compound exemplifies structural modifications aimed at optimizing pharmacokinetic and pharmacodynamic properties. Its synthesis involves reductive amination between an aldehyde intermediate and 1-(cyclopropylcarbonyl)piperazine, followed by purification via flash chromatography and crystallization, yielding a white solid with a 68% yield .
Properties
IUPAC Name |
cyclopropyl-[4-[(6-methoxy-1H-benzimidazol-2-yl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-23-13-4-5-14-15(10-13)19-16(18-14)11-20-6-8-21(9-7-20)17(22)12-2-3-12/h4-5,10,12H,2-3,6-9,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLISUWVPIQRVLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)CN3CCN(CC3)C(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-cyclopropanecarbonylpiperazin-1-yl)methyl]-5-methoxy-1H-1,3-benzodiazole typically involves multiple steps. One common method includes the reaction of 5-methoxy-1H-1,3-benzodiazole with a suitable piperazine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The cyclopropanecarbonyl group is introduced through a subsequent reaction with cyclopropanecarbonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully monitored to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(4-cyclopropanecarbonylpiperazin-1-yl)methyl]-5-methoxy-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
2-[(4-cyclopropanecarbonylpiperazin-1-yl)methyl]-5-methoxy-1H-1,3-benzodiazole has been explored in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-[(4-cyclopropanecarbonylpiperazin-1-yl)methyl]-5-methoxy-1H-1,3-benzodiazole involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations:
Substituent Effects on Solubility and Bioavailability: The cyclopropanecarbonylpiperazine group in the target compound enhances solubility compared to bulkier substituents like phenoxy (e.g., in 2-[(4-chloro-3,5-dimethylphenoxy)methyl]-5-ethyl-1H-1,3-benzodiazole) or hydrophobic chlorophenylmethyl groups (e.g., 2-[Chloro(phenyl)methyl]-5-methyl-1H-1,3-benzodiazole) . Sulfonyl and thiol derivatives (e.g., compounds in and ) exhibit higher polarity but may face metabolic instability due to susceptibility to oxidation or hydrolysis .
Biological Activity: Derivatives with pyridinylmethanesulfonyl groups () demonstrate antiviral activity by inhibiting viral budding, likely through interactions with Tsg101 . Quinoline-benzimidazole hybrids () show antiproliferative effects with IC50 values as low as 0.2 µM, highlighting the importance of heterocyclic linkers (e.g., triazole-methyl-phenoxy) in modulating cytotoxicity .
Synthetic Accessibility :
- The target compound’s synthesis via reductive amination () is efficient (68% yield) compared to multi-step protocols for sulfonyl derivatives (e.g., ) or thiol-based coupling reactions .
Table 2: Physicochemical and ADMET Predictions
Research Findings and Implications
- Conformational Flexibility : The piperazine linker in the target compound allows for dynamic interactions with biological targets, contrasting with rigid triazole or pyridinyl linkers in other derivatives .
- Metabolic Stability : The 5-methoxy group may reduce oxidative metabolism compared to unsubstituted benzodiazoles, as seen in analogues like 5-hydroxyomeprazole derivatives () .
- Target Selectivity : Compounds with cyclopropanecarbonyl groups (e.g., the target compound) may exhibit unique kinase or protease binding profiles due to the steric and electronic properties of the cyclopropane ring .
Biological Activity
2-[(4-cyclopropanecarbonylpiperazin-1-yl)methyl]-5-methoxy-1H-1,3-benzodiazole is a compound belonging to the benzodiazole class, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Chemical Structure and Synthesis
The compound's structure features a benzodiazole core substituted with a methoxy group and a piperazine moiety linked via a cyclopropanecarbonyl group. The synthesis typically involves multiple steps, starting from 5-methoxy-1H-1,3-benzodiazole and a piperazine derivative, often utilizing sodium hydride as a base in dimethylformamide (DMF) as a solvent. The cyclopropanecarbonyl group is introduced through subsequent reactions with cyclopropanecarbonyl chloride.
Synthetic Route Summary
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 5-methoxy-1H-1,3-benzodiazole + piperazine | Formation of intermediate |
| 2 | Sodium hydride + DMF | Base-catalyzed reaction |
| 3 | Cyclopropanecarbonyl chloride | Introduction of cyclopropanecarbonyl group |
The primary mechanism of action for this compound involves the inhibition of specific enzymes by binding to their active sites. This interaction can lead to various biological effects, including reduced inflammation and inhibited cancer cell proliferation. The compound has been studied for its potential as an enzyme inhibitor, particularly in relation to DNA topoisomerases, which are crucial for DNA replication and repair processes .
Case Studies and Research Findings
Recent studies have evaluated the biological activity of various benzimidazole derivatives, including those structurally similar to our compound:
- Anticancer Activity : In vitro assays have demonstrated that certain derivatives exhibit significant cytotoxicity against cancer cell lines such as HeLa (cervix adenocarcinoma) and MCF7 (breast adenocarcinoma). For instance, compounds with similar structural motifs were found to inhibit DNA topoisomerase I activity effectively, leading to cell cycle arrest and apoptosis .
- Anti-inflammatory Effects : Research indicates that benzodiazole derivatives can modulate inflammatory pathways. For example, compounds targeting cytokine production have shown promise in reducing inflammatory responses in cellular models .
Comparative Biological Activity Table
Q & A
Basic: What are the key steps in synthesizing the benzodiazole core of this compound?
The benzodiazole core is typically synthesized via cyclization of o-phenylenediamine derivatives with carbonyl-containing reagents under acidic or thermal conditions. For example, condensation with carboxylic acid derivatives (e.g., chloroacetyl chloride) forms the diazole ring . Subsequent steps involve introducing substituents: the methoxy group at the 5-position is added via nucleophilic substitution using a methoxy-substituted aryl halide , while the 4-cyclopropanecarbonylpiperazinylmethyl side chain is introduced via alkylation or coupling reagents like EDCI/DCC .
Basic: How is the methoxy group at the 5-position structurally confirmed?
The methoxy group is verified using ¹H NMR (a singlet near δ 3.8–4.0 ppm for the -OCH₃ protons) and ¹³C NMR (a signal near δ 55–60 ppm for the methoxy carbon). Mass spectrometry (HRMS) further confirms the molecular ion peak matching the theoretical mass .
Advanced: What strategies improve yield during the coupling of the cyclopropanecarbonylpiperazine moiety?
Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates.
- Catalyst use : DMAP or HOBt can reduce side reactions during amide bond formation.
- Temperature control : Reactions performed at 0–5°C minimize thermal degradation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane isolates the product with >95% purity .
Advanced: How does molecular docking predict this compound’s interaction with enzymatic targets?
Docking simulations (e.g., AutoDock Vina) model the compound’s binding to targets like kinases or G-protein-coupled receptors . The piperazine moiety’s flexibility allows hydrogen bonding with catalytic residues, while the benzodiazole core engages in π-π stacking with aromatic side chains (e.g., Tyr, Phe). Validation via in vitro assays (e.g., IC₅₀ measurements) confirms predicted affinities .
Basic: What spectroscopic techniques characterize the final compound?
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., benzodiazole aromatic protons at δ 7.0–8.5 ppm) and carbon types.
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the cyclopropanecarbonyl group).
- Mass Spectrometry : HRMS or ESI-MS validates the molecular formula .
Advanced: How can discrepancies in reported biological activity data be resolved?
Contradictions arise from variations in:
- Assay conditions : pH, temperature, or solvent (e.g., DMSO concentration) affect compound solubility and stability.
- Cell lines : Differences in membrane permeability or enzyme expression levels (e.g., CYP450 isoforms) alter efficacy.
- Dose-response curves : Use standardized protocols (e.g., OECD guidelines) and replicate experiments across multiple labs .
Advanced: What computational methods evaluate the compound’s pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME calculate logP (lipophilicity), bioavailability, and blood-brain barrier permeability.
- Metabolic stability : CYP450 interaction studies via molecular dynamics simulations identify potential metabolic hotspots (e.g., oxidation of the piperazine ring) .
Basic: How is the purity of intermediates monitored during synthesis?
- Thin-layer chromatography (TLC) : Silica plates with UV visualization track reaction progress.
- HPLC : Reverse-phase C18 columns quantify purity (>98% for intermediates) using acetonitrile/water gradients .
Advanced: What structural analogs of this compound show enhanced bioactivity?
Analog modifications include:
- Piperazine substitution : Replacing cyclopropanecarbonyl with acetyl groups increases solubility but reduces target affinity.
- Benzodiazole halogenation : Adding Cl or Br at the 6-position improves antimicrobial activity by enhancing membrane penetration .
Advanced: How does the cyclopropane group influence the compound’s conformational stability?
The cyclopropane’s ring strain restricts rotation of the piperazinylmethyl side chain, stabilizing a bioactive conformation. This rigidity enhances binding to hydrophobic pockets in target proteins, as shown by X-ray crystallography of similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
